molecular formula C11H20N2O3 B2392215 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2034375-29-4

4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B2392215
CAS No.: 2034375-29-4
M. Wt: 228.292
InChI Key: OOBRUVMCOJRCJL-UHFFFAOYSA-N
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Description

4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a tetrahydropyran ring, and a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine with tetrahydro-2H-pyran-4-ylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .

Scientific Research Applications

4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but lacks the piperidine ring and carboxamide group.

    Tetrahydro-2H-pyran-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

    4-Aminotetrahydropyran: Features an amino group instead of a hydroxyl group

Uniqueness

4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-10-1-5-13(6-2-10)11(15)12-9-3-7-16-8-4-9/h9-10,14H,1-8H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBRUVMCOJRCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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